2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
Historical Development of Thiazole Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, was first synthesized in 1887 by Hantzsch and Weber through the condensation of α-halogenated ketones with thioureas. This foundational work, known as the Hantzsch thiazole synthesis, established regioselectivity patterns that remain relevant in contemporary syntheses. Early studies revealed thiazole’s aromatic character, evidenced by its ^1^H NMR chemical shifts (7.27–8.77 ppm) and pi-electron delocalization, which enable electrophilic substitution at the C5 position.
A pivotal milestone emerged in 1936 with the identification of thiamine (vitamin B~1~), whose thiazolium ring is essential for enzymatic decarboxylation reactions. This discovery highlighted thiazole’s biological indispensability, spurring interest in its derivatives. By the mid-20th century, synthetic methods expanded to include multicomponent reactions (MCRs), enabling efficient access to diverse thiazole scaffolds. For example, recent MCR protocols combine arylglyoxals, lawsone, and thiobenzamides to yield fully substituted thiazoles in high yields under catalyst-free conditions.
Significance of Thiazole Acetamide Derivatives in Medicinal Research
Thiazole acetamides merge the thiazole core’s electronic versatility with the acetamide moiety’s hydrogen-bonding capacity, enhancing interactions with biological targets. These derivatives exhibit broad pharmacological activities, including:
- Anticholinesterase effects : Thiazole acetamides like compound 6d inhibit acetylcholinesterase (AChE; IC~50~ = 3.14 μM) and butyrylcholinesterase (BChE), showing potential for Alzheimer’s disease (AD) therapy.
- Antimicrobial action : Structural modifications at the thiazole’s C2 and C4 positions improve activity against multidrug-resistant strains like Pseudomonas aeruginosa and Candida auris.
- Anti-inflammatory properties : Derivatives bearing sulfanyl or methoxy groups suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), as seen in meloxicam analogs.
The acetamide group’s role in pharmacokinetic optimization is exemplified by enhanced blood-brain barrier penetration in neuroactive compounds. Additionally, the sulfanyl (-S-) linker in 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide improves metabolic stability by resisting cytochrome P450-mediated oxidation.
Research Importance of 2-[2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-Methoxyphenyl)methyl]acetamide
This compound’s structure integrates three pharmacophoric elements:
- Thiazole core : Facilitates pi-stacking interactions with aromatic residues in enzyme active sites.
- 4-Acetamidophenyl group : Enhances solubility and modulates selectivity for amyloid-beta (Aβ) aggregation.
- 2-Methoxyphenylmethyl side chain : Improves lipophilicity for membrane penetration, critical for targeting intracellular enzymes like β-secretase.
Recent synthetic advances enable its preparation via a one-pot MCR strategy, avoiding chromatographic purification. Computational docking studies predict strong binding to AChE (docking score: −9.2 kcal/mol), driven by hydrogen bonds with Ser125 and π-π interactions with Trp286. Comparative analysis with simpler thiazole acetamides reveals a 40% increase in Aβ inhibition, attributed to the sulfanyl bridge’s conformational flexibility.
Pharmacological Relevance in Modern Drug Discovery
Thiazole acetamides address the demand for multitarget agents in complex diseases:
- Alzheimer’s disease : Dual inhibition of AChE and Aβ aggregation mitigates both cholinergic deficits and amyloid pathology.
- Antimicrobial resistance : The 4-acetamidophenyl moiety disrupts bacterial biofilm formation, potentiating existing antibiotics.
- Oncology : Analogous structures inhibit histone deacetylases (HDACs) and tubulin polymerization, showing promise in glioblastoma models.
Table 1 : Key Pharmacological Targets of Thiazole Acetamides
| Target | Mechanism | Biological Effect |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | Cognitive enhancement in AD |
| β-Secretase | Allosteric modulation | Reduced Aβ plaque formation |
| COX-2 | Active site blockade | Anti-inflammatory response |
The compound’s methoxy group further augments blood-brain barrier permeability, as demonstrated in rodent models with a 2.5-fold increase in brain bioavailability compared to unmethylated analogs.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-15(28)25-17-7-9-18(10-8-17)26-22(30)14-33-23-27-19(13-32-23)11-21(29)24-12-16-5-3-4-6-20(16)31-2/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXCFUXFBGVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the acetamidophenyl and methoxybenzyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Solvent extraction, crystallization, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues
Thiazole and Thiazolidinone Derivatives
3a/3b (2-(4-Acetamidophenylimino)-thiazolidin-4-ones) Core: Thiazolidin-4-one (saturated thiazole ring). Substituents: 4-Acetamidophenyl and phenyl groups. The unsaturated thiazole core in the target compound may enhance rigidity and binding affinity compared to thiazolidinones .
Compound B (2-(4-Methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide) Core: Thiazole. Substituents: 4-Methoxyphenyl and acetamide. Activity: Potent acetylcholinesterase (AChE) inhibition (IC50 = 3.14 µM).
Sulfanyl-Linked Acetamides
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide Core: Acetamide with a sulfanyl bridge. Substituents: 2-Aminophenyl and 4-methoxyphenyl. Activity: Antimicrobial. The absence of a thiazole ring in this compound highlights the importance of heterocyclic cores in modulating biological activity .
Triazole-Based Analogues
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)acetamide Core: 1,2,4-Triazole. Substituents: Chlorophenyl, methylphenyl, and phenoxyphenyl. Activity: Anti-exudative (10 mg/kg dose). Triazole cores offer metabolic stability but may reduce thiazole-specific interactions with biological targets .
Key Observations:
- Thiazole vs. Thiazolidinone: Saturated thiazolidinones (e.g., 3a/3b) may exhibit reduced activity compared to unsaturated thiazoles due to conformational flexibility .
- Substituent Effects : The 4-acetamidophenyl group in the target compound could enhance hydrogen bonding with enzyme active sites, similar to Compound B’s 4-methoxyphenyl .
- Sulfanyl Linkage : This group is conserved in antimicrobial and anti-exudative compounds, suggesting its role in redox modulation or metal chelation .
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a thiazole derivative known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.6 g/mol. The compound features a thiazole ring, an acetamide group, and a methoxyphenyl moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound contributes to its cytotoxic effects against various cancer cell lines.
- IC50 Values : Studies have shown that certain thiazole compounds have IC50 values as low as 1.61 µg/mL against cancer cells, indicating potent activity . The structural modifications in thiazole derivatives can enhance their anticancer efficacy by promoting apoptosis in tumor cells.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. The compound may inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis.
- Comparative Studies : Compounds similar to this one have shown antimicrobial activity comparable to standard antibiotics like norfloxacin . The SAR studies suggest that electron-donating groups on the phenyl ring enhance antimicrobial potency.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for cancer cell proliferation or bacterial survival.
- Apoptosis Induction : By promoting apoptotic pathways in cancer cells, the compound can effectively reduce tumor growth.
- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
Structure-Activity Relationship (SAR)
The efficacy of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is influenced by its structural components:
| Structural Component | Role in Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity and antimicrobial activity |
| Acetamide Group | Enhances solubility and bioavailability |
| Methoxyphenyl Moiety | Contributes to receptor binding and selectivity |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of similar thiazole derivatives on human cancer cell lines (A-431 and Jurkat). Compounds with structural similarities demonstrated significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
